molecular formula C21H23N3O B12878320 Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- CAS No. 33161-88-5

Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl-

Katalognummer: B12878320
CAS-Nummer: 33161-88-5
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: BNDMBTLTLIEVKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- is a chemical compound that belongs to the class of piperazines and oxazoles It is characterized by the presence of a piperazine ring substituted with a 4,5-diphenyl-2-oxazolyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- typically involves the reaction of 4,5-diphenyl-2-oxazole with a piperazine derivative. One common method includes the use of 2-(halomethyl)-4,5-diphenyloxazoles as reactive intermediates, which can undergo substitution reactions with piperazine to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the oxidation state of the functional groups.

Wissenschaftliche Forschungsanwendungen

Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to affect the activity of certain enzymes and receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- include:

Uniqueness

What sets Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- apart from similar compounds is its unique combination of the piperazine and oxazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

33161-88-5

Molekularformel

C21H23N3O

Molekulargewicht

333.4 g/mol

IUPAC-Name

2-[(4-methylpiperazin-1-yl)methyl]-4,5-diphenyl-1,3-oxazole

InChI

InChI=1S/C21H23N3O/c1-23-12-14-24(15-13-23)16-19-22-20(17-8-4-2-5-9-17)21(25-19)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3

InChI-Schlüssel

BNDMBTLTLIEVKV-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.